Methacryloxyacetic acid
Overview
Description
Methacryloxyacetic acid is an organic compound with the molecular formula C6H10O3. It is a derivative of methacrylic acid and acetic acid, characterized by the presence of both a methacryloyl group and an acetic acid moiety. This compound is known for its applications in polymer chemistry and various industrial processes.
Mechanism of Action
Target of Action
Methacryloxyacetic acid, like other methacrylates, is primarily used as a building block for polymers and plastics . The primary targets of this compound are therefore the molecules it interacts with to form these polymers and plastics.
Mode of Action
The mode of action of this compound is largely dependent on its role in the formation of polymers and plastics. As a methacrylate, it can undergo polymerization, a process where small molecules (monomers) chemically combine to form a large, chain-like molecule (polymer). This process is typically initiated by heat, light, or a chemical catalyst. The resulting polymers are used in a variety of applications, including electronics, medical devices, and surface coatings .
Biochemical Pathways
The downstream effects of these reactions include the formation of durable materials used in a variety of industries .
Pharmacokinetics
Methacrylates are generally considered to have low toxicity and consumers are unlikely to come into direct contact with them in their raw form .
Result of Action
The primary result of this compound’s action is the formation of polymers and plastics. These materials are characterized by their durability and are used in a wide range of applications, from electronics to medical devices .
Action Environment
The action of this compound, like other methacrylates, can be influenced by environmental factors such as temperature, light, and the presence of a catalyst, which can initiate the polymerization process. The stability and efficacy of the resulting polymers can also be affected by environmental conditions, including temperature, humidity, and exposure to light .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methacryloxyacetic acid can be synthesized through the esterification of methacrylic acid with glycolic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions to promote ester formation. The reaction can be represented as follows:
Methacrylic Acid+Glycolic Acid→Methacryloxyacetic Acid+Water
Industrial Production Methods: Industrial production of this compound often involves the use of acetone cyanohydrin as a starting material. The acetone cyanohydrin is first converted to methacrylamide sulfate using sulfuric acid, followed by hydrolysis to yield methacrylic acid. The methacrylic acid is then esterified with glycolic acid to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Methacryloxyacetic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Polymerization: this compound can undergo free radical polymerization to form polymers.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and glycolic acid.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.
Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
Hydrolysis: Conducted under acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Esterification: Esters of this compound.
Polymerization: Polymers and copolymers containing this compound units.
Hydrolysis: Methacrylic acid and glycolic acid.
Scientific Research Applications
Methacryloxyacetic acid has diverse applications in scientific research and industry:
Polymer Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Drug Delivery Systems: Incorporated into polymer matrices for controlled drug release.
Surface Coatings: Utilized in the formulation of coatings with enhanced adhesion and durability.
Biomedical Applications: Investigated for use in tissue engineering and regenerative medicine due to its biocompatibility.
Comparison with Similar Compounds
Methacryloxyacetic acid can be compared to other methacrylate derivatives such as:
Methacrylic Acid: Lacks the acetic acid moiety, making it less versatile in certain applications.
Methyl Methacrylate: Commonly used in the production of poly(methyl methacrylate), but does not offer the same biocompatibility as this compound.
Ethyl Methacrylate: Similar to methyl methacrylate but with different solubility and polymerization characteristics.
Uniqueness: this compound is unique due to its dual functionality, combining the properties of methacrylic acid and acetic acid. This dual functionality allows for the synthesis of polymers with tailored properties, making it valuable in specialized applications such as drug delivery and biomedical engineering .
Properties
IUPAC Name |
2-(2-methylprop-2-enoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(2)3-9-4-6(7)8/h1,3-4H2,2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBYXBYRUHMDAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143260 | |
Record name | Methacryloxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10041-27-7 | |
Record name | Methacryloxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methacryloxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHACRYLOXYACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W9857785A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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